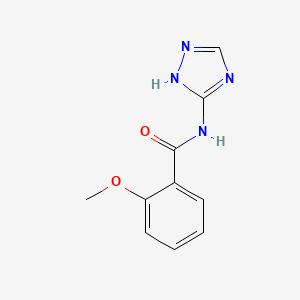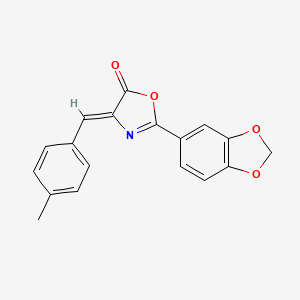
2-methoxy-N-1H-1,2,4-triazol-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing a 1,2,4-triazole ring are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of a high pressure reactor, methanol, and a catalyst such as Pd/C . The reaction mixture is typically aged at a certain temperature until the reaction reaches completion .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The IR absorption spectra of 1,2,4-triazole derivatives are characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum shows various peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives vary. For example, the compound 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline has a molecular weight of 204.23 and is a solid at room temperature .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including 2-methoxy-N-1H-1,2,4-triazol-3-ylbenzamide, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines and have shown cytotoxic activity . These compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antimicrobial Agents
Compounds containing a triazole structure, such as 2-methoxy-N-1H-1,2,4-triazol-3-ylbenzamide, have broad biological activities, including antimicrobial properties . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Analgesic and Anti-inflammatory Agents
Triazole compounds also exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new drugs in these areas .
Anticonvulsant Agents
1,2,4-triazole derivatives have been found to have anticonvulsant properties . This opens up possibilities for their use in the treatment of neurological disorders .
Antimalarial and Antiviral Agents
Triazole compounds have shown antimalarial and antiviral activities . For example, Ribavirin, a triazole compound, is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Industrial Applications
Compounds containing triazole moieties are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Material Chemistry
Triazole compounds have important application value in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Fluorescent Imaging
Compounds containing 1,2,3-triazoles have found broad applications in fluorescent imaging . This makes them valuable tools in biological research and medical diagnostics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the compound may undergo nucleophilic attack on isocyanates and copper-promoted intramolecular n–n oxidative coupling .
Biochemical Pathways
It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may affect cytokine-related pathways.
Pharmacokinetics
It is known that the compound is slightly soluble in dmso , which may influence its bioavailability.
Result of Action
It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may have an impact on cytokine activity and related cellular processes.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.
properties
IUPAC Name |
2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGXZLZBIICHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)
![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)
![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)
![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)
![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)
